1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride
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Overview
Description
1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a chlorophenyl group and a fluoroethanamine moiety
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed from the condensation of 3-chlorobenzaldehyde and 2-fluoroethylamine.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological receptors, including serotonin and dopamine receptors, making it relevant in neuropharmacology research.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in the synthesis of drugs for treating neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but its effects on serotonin and dopamine receptors are of particular interest.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Both compounds share the chlorophenyl group but differ in their amine moieties. 1-(3-Chlorophenyl)piperazine is known for its psychoactive properties and is used in research related to serotonin receptors.
1-(4-Chlorophenyl)-2-Fluoroethanamine: This compound has a similar structure but with the chloro group in the para position. It may exhibit different pharmacological properties due to the positional isomerism.
1-(3,4-Dichlorophenyl)-2-Fluoroethanamine: The presence of an additional chloro group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological effects.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKHTSWLJXTFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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